molecular formula C22H17N5O2 B2513002 [1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1325701-60-7

[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2513002
CAS No.: 1325701-60-7
M. Wt: 383.411
InChI Key: WYLWDXVAHKKEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a biphenyl scaffold linked to a 1,2,4-oxadiazole-substituted azetidine ring via a methanone bridge.

Properties

IUPAC Name

(4-phenylphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-22(17-9-7-16(8-10-17)15-5-2-1-3-6-15)27-13-18(14-27)21-25-20(26-29-21)19-23-11-4-12-24-19/h1-12,18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLWDXVAHKKEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound consists of several key structural components:

  • Biphenyl moiety : Known for enhancing lipophilicity and biological activity.
  • Pyrimidine ring : Often associated with various pharmacological properties, including anticancer and antimicrobial activities.
  • 1,2,4-Oxadiazole ring : Recognized for its diverse biological activities such as anti-inflammatory and anticancer effects.

The molecular formula of the compound is C19H19N5OC_{19}H_{19}N_{5}O with a molecular weight of approximately 321.39 g/mol .

Anticancer Activity

Research has demonstrated that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines including:

Cell LineIC50 (µM)
HeLa10.5
A5498.3
MCF712.0

A study indicated that derivatives of 1,2,4-oxadiazole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Antimicrobial Activity

The compound's pyrimidine component has been linked to antimicrobial properties. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 3.12 to 12.5 µg/mL , showcasing its potential as an antibacterial agent .

Anti-inflammatory Properties

Compounds featuring the 1,2,4-oxadiazole ring have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX) enzymes. This mechanism is crucial for reducing inflammation and pain in various conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups on the pyrimidine ring enhances the compound's potency against certain cancer cell lines.
  • Linker Variations : Modifications in the azetidine linker can significantly impact the binding affinity to target proteins.

Case Study 1: Anticancer Evaluation

In a recent study published in Nature Scientific Reports, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cancer types. The most potent derivative exhibited an IC50 value of 6 µM against breast cancer cells (MCF7), indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this class of compounds against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the biphenyl moiety could enhance activity against both pathogens, suggesting a pathway for developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and pyrimidine rings often exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the oxadiazole group is particularly associated with enhanced antibacterial activity.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle progression. The biphenyl moiety may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

Neuroprotective Effects

Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases. Research has indicated that they may protect neurons from oxidative stress and apoptosis, making them potential candidates for treating conditions like Alzheimer's disease and Parkinson's disease.

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrimidine and oxadiazole derivatives found that certain compounds exhibited potent activity against ESKAPE pathogens, which are known for their resistance to antibiotics. The compound was among those tested and showed promising results, indicating its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Evaluation

In a neuroprotective study involving rodent models, compounds similar to “[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” were evaluated for their ability to mitigate symptoms of neurodegeneration. Results indicated significant reductions in behavioral deficits associated with neurotoxicity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Computational models suggest that it adheres to Lipinski's rule of five, indicating favorable oral bioavailability. However, comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The azetidine ring’s strain and nucleophilic nitrogen atom make it reactive under specific conditions:

Reaction Type Conditions/Reagents Outcome Reference
α-Alkylation LiHMDS, allyl/cinnamyl electrophilesSelective alkylation at the α-position, retaining azetidine ring integrity
Ring-Opening Acidic hydrolysis (HCl/H₂O)Cleavage to form γ-amino alcohol derivatives
Ring Expansion Ynone intermediates, thermal conditionsConversion to pyrrolin-4-ones via [3+2] cycloaddition

Key Findings :

  • Alkylation at the azetidine α-position proceeds with high diastereoselectivity (up to 5:1 dr) when using bulky bases like LiHMDS .

  • Ring-opening reactions yield γ-amino alcohols, which are valuable intermediates for further functionalization.

1,2,4-Oxadiazole Reactivity

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but reacts under specific stimuli:

Reaction Type Conditions/Reagents Outcome Reference
Nucleophilic Substitution K₂CO₃, alkyl halidesSubstitution at C-5 position with alkyl/aryl groups
Reductive Ring-Opening H₂/Pd-CCleavage to form amidoxime derivatives
Cycloaddition Alkenes, Ir(III) photocatalyst, blue LEDs[2+2] Photocycloaddition to form fused heterocycles

Key Findings :

  • Sub

Comparison with Similar Compounds

Comparison with Structural Analogs

{1-[5-(2-((1,1’-Biphenyl)-4-yl)-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-2-yl}methanamine (Compound 15, )

  • Structural Differences :
    • Replaces azetidine with a piperidine ring (six-membered vs. four-membered), increasing flexibility.
    • Substitutes pyrimidin-2-yl with a methylthiazole group, reducing hydrogen-bonding capacity.
  • Synthesis and Properties :
    • Yield: 59% (moderate efficiency).
    • ¹H-NMR (DMSO-d6): Peaks at δ8.05–1.08 confirm biphenyl, thiazole, and oxadiazole integration.
    • Biological Activity : Targets multidrug-resistant bacteria, suggesting thiazole-oxadiazole hybrids enhance antimicrobial potency .

PhenyI-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone ()

  • Structural Differences :
    • Uses pyridine instead of pyrimidine, altering electronic properties.
    • Piperidine replaces azetidine, with a methoxy linker instead of direct azetidine-oxadiazole fusion.
  • Piperidine’s flexibility could lower metabolic stability relative to azetidine .

4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine ()

  • Structural Differences :
    • Incorporates pyrazolo-pyrimidine instead of biphenyl, shifting target specificity.
    • Isopropyl substituent on oxadiazole increases hydrophobicity vs. pyrimidin-2-yl.
  • Implications : Hydrophobic groups may enhance membrane permeability but reduce solubility. Pyrazolo-pyrimidine cores are prevalent in anticancer agents, suggesting divergent therapeutic applications .

Physicochemical and Pharmacokinetic Trends

Property Target Compound Compound 15 () Pyridine Derivative ()
Molecular Weight ~430 g/mol (estimated) 431.1780 g/mol ~400 g/mol (estimated)
logP (Predicted) ~3.5 (biphenyl + oxadiazole) 3.15 (experimental) ~2.8 (pyridine less hydrophobic)
Hydrogen Bond Acceptors 7 (oxadiazole, pyrimidine, azetidine) 5 (thiazole, oxadiazole) 6 (pyridine, oxadiazole)
Ring Strain High (azetidine) Low (piperidine) Low (piperidine)
  • Key Observations: Azetidine’s ring strain may improve binding affinity but complicate synthesis. Pyrimidine enhances polar interactions vs. pyridine or thiazole, favoring target engagement in enzymatic pockets.

Q & A

Basic: What synthetic methodologies are recommended for preparing [1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

Answer:
The synthesis involves multi-step reactions:

Oxadiazole Formation : The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. Catalysts like palladium or copper are often used to enhance yield .

Azetidine Functionalization : The azetidine ring is introduced via nucleophilic substitution or ring-opening reactions, requiring anhydrous conditions and bases such as triethylamine .

Biphenyl Coupling : Suzuki-Miyaura cross-coupling is employed for biphenyl attachment, using Pd(PPh₃)₄ as a catalyst and aryl boronic acids under inert atmospheres .
Key Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–100°C for cyclization) are critical for purity.

Basic: What analytical techniques are essential for structural validation of this compound?

Answer:

  • X-ray Crystallography : Determines 3D conformation and bond angles. SHELX software is widely used for refinement, especially for resolving azetidine ring puckering and oxadiazole planarity .
  • FT-IR Spectroscopy : Confirms functional groups (e.g., C=N stretch in oxadiazole at ~1650 cm⁻¹, C=O stretch at ~1670 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., biphenyl aromatic protons at δ 7.4–7.8 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Core Modifications : Replace pyrimidine with other heterocycles (e.g., triazoles) to assess binding affinity changes. highlights oxadiazole’s role in FLAP inhibition .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on biphenyl to enhance π-π stacking with hydrophobic enzyme pockets .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like 5-lipoxygenase-activating protein (FLAP). Validate with IC₅₀ assays in human whole blood .

Advanced: How should researchers resolve contradictions in biological activity data across assay systems?

Answer:

  • Assay-Specific Factors : Account for differences in cell permeability (e.g., HWB vs. recombinant enzyme assays). Use permeability enhancers like DMSO ≤0.1% .
  • Metabolic Stability : Perform liver microsome assays to identify metabolite interference. LC-MS/MS quantifies parent compound degradation .
  • Statistical Validation : Apply Bland-Altman analysis to compare inter-assay variability. Replicate studies with N ≥ 3 to confirm trends .

Basic: What crystallographic strategies ensure accurate determination of this compound’s solid-state structure?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.2 mm). SHELXD solves phase problems via dual-space methods .
  • Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., sulfur in oxadiazole). Apply TWIN commands for handling pseudo-merohedral twinning .
  • Validation : Check R-factor convergence (<5%) and PLATON alerts for missed symmetry .

Advanced: What computational approaches predict the compound’s pharmacokinetic (PK) properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate LogP (target <3 for oral bioavailability) and CYP3A4 inhibition risk .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability with FLAP .
  • Free Energy Calculations : Apply MM-GBSA to rank substituent effects on binding ΔG .

Basic: How can impurities be minimized during synthesis?

Answer:

  • Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted azetidine intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product purity (>95% by HPLC) .
  • In-Line Monitoring : Employ FT-IR or Raman spectroscopy to detect side products in real-time .

Advanced: What mechanistic insights can be gained from studying this compound’s interaction with lipid mediators?

Answer:

  • LTB4 Inhibition : Use ELISA to quantify LTB4 reduction in HWB. Correlate IC₅₀ with FLAP binding affinity (SPR assays) .
  • ROS Scavenging : Measure antioxidant activity via DPPH assay. Structural features like oxadiazole may quench free radicals .
  • Pathway Analysis : Perform RNA-seq on treated macrophages to identify downstream gene regulation (e.g., ALOX5 expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.